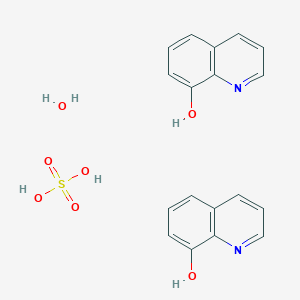

8-Quinolinol hemisulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-8-ol;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXJZDIJIVJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369105 | |

| Record name | 8-Quinolinol hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-91-2 | |

| Record name | 8-Quinolinol hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline sulfate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Unraveling the Chelation Mechanism of 8-Quinolinol Hemisulfate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinol, also known as oxine, is a heterocyclic organic compound that has garnered significant attention for its potent metal-chelating properties.[1] These properties are the foundation for its wide-ranging applications, including as an antiseptic, a fungicide, and a versatile building block in medicinal chemistry for developing antineurodegenerative and anticancer agents.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of 8-Quinolinol as a chelating agent, with a specific focus on its commonly used hemisulfate salt form. We will dissect the coordination chemistry, elucidate the structural basis for its high affinity for various metal ions, and present field-proven experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal chelator.

Introduction: The 8-Quinolinol Scaffold and the Role of the Hemisulfate Salt

8-Quinolinol (8-HQ) is a bicyclic compound featuring a pyridine ring fused to a phenol ring.[1] Among the seven isomers of monohydroxyquinoline, only 8-HQ possesses the unique ability to form stable chelate complexes with a wide array of divalent and trivalent metal ions.[2] This capability arises from the strategic positioning of the hydroxyl group (-OH) at position 8, adjacent to the nitrogen atom in the pyridine ring.

The commercially available form, 8-Quinolinol hemisulfate, is a salt with the formula (C₉H₇NO)₂·H₂SO₄.[4][5] The primary function of the hemisulfate formulation is to enhance the compound's aqueous solubility and stability, facilitating its use as a reagent and in various formulations.[6] In solution, the salt dissociates, liberating the 8-Quinolinol molecule, which is the active chelating species. Therefore, the mechanistic discussion that follows focuses on the 8-Quinolinol molecule itself.

The Core Mechanism of Chelation

The potent metal-chelating activity of 8-Quinolinol is a classic example of coordination chemistry. The molecule acts as a monoprotic, bidentate ligand, meaning it binds to a central metal ion at two distinct points.[7][8]

-

Deprotonation: The first step in the chelation process is the deprotonation of the phenolic hydroxyl group. This typically occurs in a neutral to slightly alkaline medium, yielding a negatively charged phenoxide ion (-O⁻).

-

Coordinate Bond Formation: The central metal ion (Mⁿ⁺) is then sequestered by two coordinate covalent bonds: one from the lone pair of electrons on the pyridine nitrogen atom and the other from the negatively charged phenoxide oxygen.[7]

-

Chelate Ring Formation: This dual-point attachment results in the formation of a highly stable five-membered ring, known as a chelate ring. The formation of such rings is entropically favorable and is the primary reason for the high stability of the resulting metal complexes, a phenomenon known as the "chelate effect."

The resulting complex is often neutral and lipophilic, particularly with divalent cations that typically coordinate with two 8-HQ molecules (a 1:2 metal-to-ligand ratio) to satisfy their coordination number.[9] This increased lipophilicity is crucial for many of its biological activities, as it allows the complex to traverse cell membranes.[9]

Coordination Chemistry with Divalent and Trivalent Metals

8-Quinolinol forms stable complexes with a vast range of metal ions, including but not limited to Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Fe³⁺, and Al³⁺.[1] The stoichiometry and geometry of these complexes depend on the size, charge, and coordination preferences of the metal ion.

-

Divalent Cations (e.g., Cu²⁺, Zn²⁺): These ions most commonly form complexes with a 1:2 metal-to-ligand (M:L) stoichiometry, resulting in a neutral ML₂ complex.[7] The geometry can be square-planar, as is often the case with Cu(II), or tetrahedral/octahedral (with the coordination of two water molecules) for other ions.[9]

-

Trivalent Cations (e.g., Fe³⁺, Al³⁺): These ions typically require three 8-HQ ligands to achieve charge neutrality and satisfy their preferred coordination number of six, leading to a 1:3 (M:L) stoichiometry.[10] The resulting ML₃ complexes, such as Alq₃ (tris(8-hydroxyquinoline)aluminium), are well-known for their use in organic light-emitting diodes (OLEDs).[1]

The stability of these complexes generally follows the Irving-Williams series for divalent metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[11]

Data Presentation: Stability Constants and Spectroscopic Properties

The quantitative measure of a chelate's stability is its formation constant (or stability constant, K). The data below, compiled from potentiometric studies, serves as a valuable reference for researchers.

| Metal Ion | Stoichiometry (M:L) | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |

| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | log β₂ = 23.3 |

| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 | log β₂ = 18.3 |

| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 | log β₂ = 17.7 |

| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | log β₂ = 16.5 |

| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | log β₃ = 33.8 |

Data sourced from various potentiometric studies.[12] Values are pH-dependent and can vary with experimental conditions (solvent, ionic strength).

Chelation significantly alters the electronic properties of 8-HQ, leading to distinct changes in its UV-Visible absorption spectrum. These shifts provide a reliable method for monitoring complex formation.[7]

| Species | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| 8-HQ | ~240-250 | ~310-320 | Methanol/Ethanol |

| Ni(II)-8HQ Complex | ~260 | ~366 | DMSO |

| Co(II)-8HQ Complex | ~265 | ~371 | DMSO |

Data sourced from Cipurković et al. (2021)[7] and other spectroscopic studies.[13]

Experimental Protocols for Characterization

Validating and quantifying the chelating action of 8-HQ or its derivatives is a critical step in research and development. The following protocols are standard, self-validating methodologies employed in the field.

Protocol 1: Determining Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

Expertise & Causality: The Job's plot, or method of continuous variations, is a cornerstone technique for determining the stoichiometry of a metal-ligand complex. It operates on the principle that if the total molar concentration of metal and ligand is held constant, the concentration of the complex will be maximal when the reactants are mixed in their stoichiometric ratio. This maximum corresponds to a peak in absorbance, directly revealing the complex's composition.[7]

Methodology:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt (e.g., CuSO₄·5H₂O) in a suitable buffered solvent (e.g., 50% v/v aqueous dioxane or ethanol to ensure solubility).

-

Preparation of Job's Plot Series: Prepare a series of at least 11 solutions in separate volumetric flasks, keeping the total volume and total molar concentration constant. Vary the mole fraction of the ligand (X_L) from 0 to 1.0 in 0.1 increments. For example, for a 1 mL total volume:

-

Tube 1: 1.0 mL metal solution + 0.0 mL ligand solution (X_L = 0)

-

Tube 2: 0.9 mL metal solution + 0.1 mL ligand solution (X_L = 0.1)

-

...

-

Tube 11: 0.0 mL metal solution + 1.0 mL ligand solution (X_L = 1.0)

-

-

Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

-

Spectroscopic Measurement: Determine the wavelength of maximum absorbance (λmax) for the complex by scanning a solution with a known excess of ligand (e.g., 1:5 M:L). Measure the absorbance of each of the 11 prepared solutions at this fixed λmax.

-

Data Analysis: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X_L, X-axis). The mole fraction at which the peak of the curve occurs indicates the stoichiometry. For a 1:2 complex, the peak will be at X_L ≈ 0.67. For a 1:1 complex, the peak will be at X_L = 0.5.

Protocol 2: Determining Stability Constants by Potentiometric Titration

Expertise & Causality: Potentiometric titration is the gold standard for determining stability constants.[14][15] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base (e.g., NaOH) is added. The chelation reaction releases protons (H⁺) from the 8-HQ's hydroxyl group. The resulting titration curve is displaced relative to a curve for the ligand alone. By analyzing the shape and displacement of this curve, one can calculate the stepwise formation constants of the complex.[16][17]

Methodology:

-

System Setup: Use a calibrated pH meter with a glass electrode, a constant temperature water bath (e.g., 25.0 ± 0.1 °C), and a micro-burette for precise titrant delivery. Maintain an inert atmosphere (e.g., by bubbling nitrogen) to prevent CO₂ dissolution, which would form carbonic acid and interfere with the titration.

-

Solution Preparation:

-

Titrant: Prepare a standardized, carbonate-free ~0.1 M NaOH solution.

-

Analyte Solutions: Prepare at least three solutions in a thermostatted vessel: a. Acid Blank: A solution of a strong acid (e.g., HClO₄) and an inert salt (e.g., NaClO₄) to maintain constant ionic strength. b. Ligand Solution: The acid blank solution plus a known concentration of this compound. c. Complex Solution: The ligand solution plus a known concentration of the metal salt (e.g., Ni(NO₃)₂, typically at a 1:2 or 1:3 metal-to-ligand ratio).

-

-

Titration Procedure:

-

Titrate each of the three solutions with the standardized NaOH.

-

Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added for all three titrations.

-

The displacement of the complex titration curve (c) to lower pH values compared to the ligand curve (b) is indicative of proton release due to chelation.

-

Use specialized software (e.g., HYPERQUAD) to analyze the titration data.[18] The software fits the data to a chemical model to compute the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand species formed (ML, ML₂, etc.).

-

Conclusion

The mechanism of action of this compound as a chelating agent is rooted in the fundamental principles of coordination chemistry. The deprotonated 8-Quinolinol molecule acts as a robust bidentate ligand, forming highly stable five-membered chelate rings with a wide variety of metal ions. The hemisulfate salt form serves to improve the compound's handling and solubility, making the active chelator readily available in aqueous environments. Understanding this mechanism, along with the rigorous experimental protocols for its characterization, is essential for professionals in drug development and materials science who aim to harness the potent chelating power of the 8-Quinolinol scaffold for therapeutic and technological innovation.

References

-

Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link][7][9]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link][2][3]

-

Abdel-Rahman, L. H., Abu-Dief, A. M., & El-Khatib, R. M. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 643-662. [Link][1]

-

The Antirrhinum. (n.d.). 8-Hydroxyquinoline (hemisulfate) (Standard). The Antirrhinum. [Link][19]

-

McConnell, J. R., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters. [Link][20]

-

Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. Analytical Chemistry, 27(11), 1745–1749. [Link][14]

-

Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link][9]

-

El-Sherif, A. A., et al. (2015). Formation Constants and Partial Formation Constants of Some Metal Ions Coordinated with 8–Hydroxyquinoline by Potentiometric Titration. American Association for Science and Technology. [Link][16]

-

Siggia, S., Eichlin, D. W., & Rheinhart, R. C. (1955). Potentiometric Titrations Involving Chelating Agents, Metal Ions, and Metal Chelates. ACS Publications. [Link][15]

-

Bretti, C., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. [Link][11]

-

Li, W. L., et al. (1997). [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline]. Guang Pu Xue Yu Guang Pu Fen Xi, 17(5), 12-5. [Link][21]

-

Cipurković, A., et al. (2021). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. [Link][13]

-

HiMedia Laboratories. (n.d.). 8-Hydroxyquinoline sulphate. HiMedia Laboratories. [Link][4]

-

Abdel-Ghani, N. T., et al. (2015). Experimental potentiometric titration curves of the binary metal complexes. ResearchGate. [Link][18]

-

Irving, H., & Rossotti, H. S. (1954). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society, 2904-2910. [Link][17]

-

Bremond, E., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. [Link][10]

-

DC Fine Chemicals. (n.d.). 8-Hydroxyquinoline hemisulfate salt. DC Fine Chemicals. [Link][22]

Sources

- 1. scispace.com [scispace.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. 8-Hydroxyquinoline sulphate [himedialabs.com]

- 5. scbt.com [scbt.com]

- 6. 8-Hydroxyquinoline 98 207386-91-2 [sigmaaldrich.com]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scirp.org [scirp.org]

- 10. Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. article.aascit.org [article.aascit.org]

- 17. The stabilities of some metal complexes of 8-hydroxyquinoline and related substances - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. 8-Hydroxyquinoline (hemisulfate) (Standard) | The Antirrhinum [antirrhinum.net]

- 20. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Photoluminescence and UV-Vis absorption spectra characteristics of metal complexes of 8-hydroxyquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dcfinechemicals.com [dcfinechemicals.com]

Physicochemical properties of 8-Quinolinol hemisulfate salt

An In-depth Technical Guide to the Physicochemical Properties of 8-Quinolinol Hemisulfate Salt

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and analytical science, a thorough understanding of a compound's fundamental characteristics is not merely academic—it is the bedrock of innovation and reproducibility. 8-Quinolinol, a heterocyclic chelating agent of significant renown, and its hemisulfate salt, represent a molecule of enduring utility. The transformation from its sparingly soluble base form to the highly water-soluble sulfate salt enhances its applicability in aqueous systems, making it a valuable tool in fields ranging from antimicrobial research to analytical chemistry.[1][2]

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid, templated format in favor of a narrative that logically unfolds the scientific story of this compound salt. We will move from its core identity and physical properties to the practical, validated methodologies required for its characterization. The causality behind experimental choices is explained, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating reliable data.

Part 1: Core Identity and Physicochemical Profile

This compound salt is the sulfuric acid salt of 8-Quinolinol (also known as Oxine). The salt typically forms as a 2:1 complex of the organic molecule to the sulfuric acid molecule.[3][4] This structural arrangement significantly enhances its solubility in polar solvents, a critical advantage over the free base form.[2]

Chemical Structure

The accepted structure involves two protonated 8-Quinolinol molecules ionically bonded to a single sulfate anion.

Caption: Ionic structure of this compound Salt (2:1).

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound salt, compiled from authoritative sources. Note that variations in reported values, particularly for melting point, may arise from differences in purity, crystalline form (e.g., anhydrous vs. hydrated), and analytical methodology.

| Property | Value | References |

| Chemical Formula | (C₉H₇NO)₂·H₂SO₄ | [3][4] |

| Molecular Weight | 388.40 g/mol | [4][5][6] |

| CAS Number | 134-31-6 (Anhydrous) 207386-91-2 (Hemihydrate) | [1][4][7] |

| Appearance | Pale yellow to lemon-yellow crystalline powder. | [2][5][8] |

| Melting Point | 176 - 189 °C (Range from multiple sources) | [5][9][10] |

| Water Solubility | Very soluble; ≥100 mg/mL | [3][5][7] |

| Ethanol Solubility | Sparingly soluble | [1][5] |

| Other Solvents | Practically insoluble in chloroform and diethyl ether. | [5] |

| pKa (of parent 8-HQ) | ~9.9 (for the phenolic hydroxyl group) | [11] |

| pH of Solution | Acidic (< 7.0); a solution of the monohydrate has a pH of ~3.2. | [3][12][13] |

Part 2: Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques are indispensable for confirming the identity, purity, and stability of this compound salt.

A. UV-Visible Spectroscopy

8-Quinolinol and its derivatives are chromophoric and thus absorb light in the ultraviolet-visible range. The free ligand is weakly fluorescent; however, its rigidity upon chelation with metal ions significantly enhances its fluorescence emission, a property widely exploited in analytical chemistry for the detection of metal ions.[14] In chromatographic applications, detection is commonly performed at wavelengths around 200 nm or 273 nm (for metal complexes).[15][16] The UV spectrum is a key identifier and can be used to determine the stoichiometric ratio of metal-ligand complexes.[17]

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for structural confirmation, as mandated by the United States Pharmacopeia (USP) for identification.[4] The spectrum provides a unique fingerprint of the molecule. Key vibrational bands include those for the O-H stretch of the hydroxyl group, C=N and C=C stretches within the quinoline ring system, and strong, broad absorptions corresponding to the sulfate counter-ion. Coordination to a metal ion can be confirmed by observing shifts in the vibrational frequencies of the C-O and C=N bonds, indicating the participation of both the phenolic oxygen and the ring nitrogen in chelation.[17]

C. Thermal Analysis (TGA/DSC)

Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the material's stability, hydration state, and phase transitions.[18][19]

-

TGA measures the change in mass as a function of temperature. For this compound salt, TGA can precisely quantify the water content (for hydrated forms) and determine the onset temperature of thermal decomposition.[18][20]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point with high accuracy and to detect other phase transitions, such as polymorphism.[19][21] The presence of multiple thermal events can indicate impurities or the existence of different crystalline forms.[19]

Part 3: Validated Analytical Methodologies

The following protocols are presented as self-validating systems for the quality control and characterization of this compound salt.

Workflow for Comprehensive Characterization

The logical flow for a full characterization of a new batch of this compound salt should follow a structured path to ensure all critical quality attributes are assessed.

Caption: Recommended analytical workflow for quality assessment.

Protocol 1: Purity Assessment by Bromometric Titration (Based on USP Method)

Principle: This assay relies on the electrophilic substitution of bromine onto the electron-rich quinoline ring. A known excess of bromine is added, and the unreacted bromine is then back-titrated with sodium thiosulfate. This method is a robust, official procedure for determining the purity of the substance.[4]

Methodology:

-

Preparation: Accurately weigh approximately 100 mg of this compound salt and transfer to an iodine flask.

-

Reaction: Add 30 mL of glacial acetic acid, 10 mL of potassium bromide solution (15% w/v), and 10 mL of hydrochloric acid.

-

Bromination: Add precisely 25.0 mL of 0.1 N bromine VS. Immediately stopper the flask, mix well, and allow to stand for 15 minutes, protected from light.

-

Quenching: Quickly add 10 mL of potassium iodide solution (10% w/v) and 100 mL of water, ensuring no bromine vapor escapes. Stopper and shake thoroughly.

-

Titration: Titrate the liberated iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.

-

Blank Determination: Perform a blank titration using the same quantities of reagents.

-

Calculation: Each mL of 0.1 N bromine is equivalent to 4.855 mg of (C₉H₇NO)₂·H₂SO₄.[4]

Protocol 2: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Causality: Standard C18 silica-based columns often produce poor peak shape for 8-Quinolinol due to its strong metal-chelating properties; trace metals in the silica stationary phase can interact with the analyte, causing tailing and low efficiency.[15][22] The use of a mixed-mode column, which combines reversed-phase and ion-exchange characteristics, provides superior retention and peak symmetry.[15]

Methodology:

-

System: A standard HPLC system with UV detection.

-

Column: Primesep 100 mixed-mode column (or equivalent).

-

Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer. A typical starting point could be a 50:50 mixture of water and MeCN with 0.1% H₂SO₄.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 200 nm.[15]

-

Procedure: Prepare a standard solution of known concentration and a sample solution in the mobile phase. Inject and analyze, determining purity by area percent and quantifying against the standard.

Protocol 3: Characterization by Thermal Analysis (TGA/DSC)

Principle: This protocol provides a standardized method for obtaining fundamental thermal data. The TGA will reveal mass loss events like dehydration and decomposition, while the DSC will identify the melting endotherm and other phase transitions.[21][23]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (open pan for TGA, crimped lid for DSC).

-

TGA Instrument Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

-

DSC Instrument Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 250 °C (or above the melting point).

-

-

Analysis:

-

From the TGA curve, determine the percent mass loss corresponding to water and the onset temperature of decomposition.

-

From the DSC curve, determine the onset temperature and peak maximum of the melting endotherm.

-

Part 4: Reactivity, Stability, and Key Applications

Reactivity and Stability Profile

-

General Stability: The compound is stable under standard ambient conditions of temperature and pressure.[2]

-

Light Sensitivity: It is sensitive to light and should be stored in light-resistant containers to prevent degradation.[10][24]

-

Aqueous Solutions: It dissolves in water to form an acidic solution.[3][12]

-

Reactivity with Bases: Strong bases or alkali will neutralize the sulfate salt, causing the precipitation of the free base, 8-Quinolinol.[2][12]

-

Chelation: Its most defining chemical property is its function as a potent, bidentate chelating agent for a wide array of metal ions.[2][14] This property is the foundation for many of its biological and analytical applications.

Applications in Scientific Research

The unique physicochemical properties of this compound salt underpin its use in diverse scientific applications:

-

Antimicrobial Agent: It possesses broad antiseptic, disinfectant, antibacterial, and antifungal properties.[1][2][6][25]

-

Analytical Chemistry: It serves as a classic analytical reagent for the gravimetric determination, solvent extraction, and spectrophotometric analysis of metal ions.[1][14]

-

Biochemical Research: It has been identified as a transcription inhibitor and, in its hemihydrate form, a 20S proteasome inhibitor, making it a tool for studying these cellular processes.[26][27][28]

Conclusion

This compound salt is a compound of significant utility, whose value is directly derived from its distinct physicochemical properties. Its enhanced water solubility, potent metal-chelating ability, and well-defined spectroscopic and thermal profiles make it a reliable and versatile tool for researchers. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality, purity, and identity of this important chemical, thereby supporting reproducible and high-impact scientific outcomes.

References

- Solubility of Things. (n.d.). 8-hydroxyquinoline sulfate.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline sulfate 134-31-6 wiki.

- ChemSrc. (n.d.). 8-hydroxyquinoline sulfate.

- NOAA. (n.d.). 8-HYDROXYQUINOLINE SULFATE. CAMEO Chemicals.

- U.S. Pharmacopeia. (n.d.). NF Monographs: Oxyquinoline Sulfate. USP29-NF24.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline sulfate | 134-31-6.

- ChemBK. (n.d.). This compound salt.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.

- Amerigo Scientific. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%).

- Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate 98%.

- Wikipedia. (n.d.). 8-Hydroxyquinoline.

- GFS Chemicals. (n.d.). 8-Hydroxyquinoline Sulfate, 97%.

- Pharmaffiliates. (n.d.). 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate.

- Santa Cruz Biotechnology. (n.d.). This compound salt.

- Wojtowicz, E. J. (1984). Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433.

- Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline sulfate monohydrate CAS 207386-91-2.

- Spectrum Chemical. (2017). SAFETY DATA SHEET: 8-HYDROXYQUINOLINE SULFATE, REAGENT.

- MedChemExpress. (n.d.). 8-Hydroxyquinoline hemisulfate (Standard).

- Fisher Scientific. (2021). SAFETY DATA SHEET: 8-Hydroxyquinoline sulfate monohydrate.

- Wokulski, Z., & Roland, M. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- TargetMol. (n.d.). 8-Hydroxyquinoline hemisulfate.

- Spectrum Chemical. (n.d.). 8-Hydroxyquinoline-Sulfate-Reagent.

- Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- National Institutes of Health. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.

- PLOS One. (n.d.). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.

- Santa Cruz Biotechnology. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 8-HYDROXYQUINOLINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. 8-hydroxyquinoline sulfate [chemister.ru]

- 6. scbt.com [scbt.com]

- 7. 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. fishersci.com [fishersci.com]

- 9. gfschemicals.com [gfschemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 12. 8-Hydroxyquinoline sulfate | 134-31-6 [chemicalbook.com]

- 13. 8-Hydroxyquinoline sulfate monohydrate CAS 207386-91-2 | 814528 [merckmillipore.com]

- 14. scispace.com [scispace.com]

- 15. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 16. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 18. mdpi.com [mdpi.com]

- 19. mt.com [mt.com]

- 20. iitk.ac.in [iitk.ac.in]

- 21. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sielc.com [sielc.com]

- 23. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. 8-Hydroxyquinoline hemisulfate | Antibiotic | TargetMol [targetmol.com]

- 26. pharmaffiliates.com [pharmaffiliates.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. scbt.com [scbt.com]

Core Topic: Solubility and Stability of 8-Quinolinol Hemisulfate in Different Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the solubility and stability profiles of 8-Quinolinol hemisulfate. Designed for professionals in research and pharmaceutical development, this guide moves beyond mere data presentation to explore the underlying principles and provide robust, field-proven methodologies. The structure is designed to logically flow from foundational theory to practical application, ensuring a thorough understanding of how to handle and characterize this important compound.

Foundational Understanding of this compound

8-Quinolinol, often known by its trivial name 'oxine', is a versatile heterocyclic compound. Its hemisulfate salt (also known as oxyquinoline sulfate) is a common form used in pharmaceutical and research settings.[1][2] As a monoprotic bidentate chelating agent, it has a rich history of use as an antiseptic, disinfectant, and antifungal agent.[1][3] Its biological activity as a transcription inhibitor is also of significant interest.[3] The efficacy and reliability of this compound in any application are fundamentally dependent on its solubility and stability characteristics. A poorly understood solubility profile can lead to inconsistent dosing and reduced bioavailability, while uncharacterized stability can compromise product safety and shelf-life.

Chemical Identity:

-

Molecular Formula: C₁₈H₁₄N₂O₂•H₂SO₄[1]

-

CAS Number: 134-31-6[1]

-

Appearance: Typically a yellow to off-white crystalline powder.[4]

The Science of Solubility: Theoretical and Practical Insights

Solubility is an equilibrium phenomenon dictated by the intermolecular forces between the solute (this compound) and the solvent. The process involves overcoming the solute-solute interactions within the crystal lattice and forming new, energetically favorable solute-solvent interactions.

Expertise & Experience: Why Solvents Behave Differently

The choice of solvent is a critical experimental parameter. It is not arbitrary but is based on a predictive understanding of molecular interactions.

-

Polarity and "Like Dissolves Like": This is the guiding principle of solubility.[5] this compound is a salt, making it an ionic, highly polar compound. The sulfate group, in particular, enhances its interaction with polar solvents.[4] Therefore, it is expected to have high solubility in polar solvents like water and limited solubility in non-polar solvents like hexane.

-

Hydrogen Bonding: 8-Quinolinol possesses a hydroxyl group (-OH) and a nitrogen atom, both of which can participate in hydrogen bonding. Protic solvents like water and alcohols (ethanol, methanol) can act as both hydrogen bond donors and acceptors, effectively solvating the molecule and leading to higher solubility.

-

Effect of pH: The solubility of this compound can be significantly influenced by pH.[4] In acidic solutions, the quinoline nitrogen can be protonated, increasing the overall positive charge and enhancing solubility in aqueous media. Conversely, in basic solutions, the hydroxyl group can be deprotonated, forming a phenoxide, which can also affect solubility.

Data Presentation: Solubility Profile

The following table summarizes known solubility data for this compound, providing a practical reference for solvent selection.

| Solvent | Type | Solubility | Reference |

| Water (H₂O) | Polar Protic | 40 - 100 mg/mL | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~9 - 117 mg/mL (sonication may be needed) | [2][3] |

| Ethanol | Polar Protic | Very slightly soluble | |

| Methanol | Polar Protic | More soluble than in non-polar solvents | [4] |

| Diethyl Ether | Non-Polar | Very slightly soluble | |

| Dilute Hydrochloric Acid (HCl) | Aqueous Acid | Freely soluble (especially when hot) |

Experimental Protocol: A Self-Validating Approach to Solubility Determination

To generate trustworthy and reproducible data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for its reliability.

Experimental Protocol: Equilibrium Shake-Flask Method

Causality: This method is designed to ensure that the solution reaches a true thermodynamic equilibrium, providing the most accurate measure of solubility.

-

System Preparation: Add an excess of this compound solid to a series of vials, each containing a selected solvent. Rationale: Using an excess of solid is critical to ensure that the solution becomes saturated, which is the definition of solubility.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for 24-48 hours. Rationale: Constant temperature is vital as solubility is temperature-dependent.[5] The extended agitation time ensures the system reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours. Rationale: This step allows the undissolved solid to settle, preventing contamination of the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE). Rationale: Filtration is a non-negotiable step. It removes microscopic undissolved particles that would otherwise lead to a significant overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample into a suitable mobile phase. Analyze the concentration using a validated, stability-indicating HPLC-UV method. Rationale: HPLC-UV provides the specificity and sensitivity required for accurate quantification. The method must be "stability-indicating" to ensure that any potential degradation during the experiment does not interfere with the measurement of the parent compound.

Visualization: Solubility Determination Workflow

Caption: Stress conditions used in forced degradation studies.

References

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

-

International Council for Harmonisation. (2023). ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. (1996). ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

-

American Pharmaceutical Review. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Amerigo Scientific. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%). [Link]

-

Solubility of Things. (n.d.). 8-hydroxyquinoline sulfate. [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 8-Hydroxyquinoline hemisulfate | Antibiotic | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. 8-Hydroxyquinoline hemisulfate salt hemihydrate (98%) - Amerigo Scientific [amerigoscientific.com]

8-Quinolinol hemisulfate as a transcription inhibitor in molecular biology

An In-Depth Technical Guide: 8-Quinolinol Hemisulfate as a Transcription Inhibitor in Molecular Biology

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinol, also known as 8-hydroxyquinoline, is a versatile heterocyclic organic compound. In its hemisulfate salt form, it is a stable, water-soluble agent widely utilized across various scientific domains. While recognized for its antiseptic, disinfectant, and pesticidal properties, its most significant application in molecular biology is its function as a potent transcription inhibitor.[1][2][3] this compound is a monoprotic, bidentate chelating agent, a characteristic that is fundamental to its mechanism of action.[1][3]

This guide offers a comprehensive exploration of this compound as a tool for modulating gene expression. We will dissect its core inhibitory mechanism, provide field-proven experimental protocols for its application, and present a framework for interpreting the resulting data. This document is designed to equip researchers with both the theoretical understanding and the practical knowledge required to effectively leverage this compound in their work.

Part 1: The Core Mechanism of Action: Chelation-Mediated Transcriptional Arrest

The process of transcription, the synthesis of RNA from a DNA template, is catalyzed by DNA-dependent RNA polymerases. These enzymes are classic metalloenzymes, critically dependent on the presence of divalent metal cations, such as Magnesium (Mg²⁺) and Manganese (Mn²⁺), which act as essential cofactors. These ions are integral to the catalytic cycle, participating directly in the phosphodiester bond formation and stabilizing the transition state.

The primary mechanism by which this compound inhibits transcription is through its potent ability to chelate these essential divalent cations.[4] As a bidentate chelating agent, the 8-Quinolinol molecule can form two coordinate bonds with a single metal ion, creating a stable, water-soluble complex. This action effectively sequesters Mg²⁺ and Mn²⁺ from the nuclear environment, depleting the pool of free ions available to RNA polymerase.

Crucially, studies have shown that inhibition can occur without any direct physical interaction between 8-Quinolinol and the RNA polymerase enzyme or the DNA template.[4] The inhibition is a direct consequence of cofactor starvation. This mechanism distinguishes it from other classes of transcription inhibitors, such as DNA intercalators or direct enzyme binders. While the possibility of 8-Quinolinol chelating the tightly bound Zinc (Zn²⁺) within the polymerase structure has been considered, the prevailing evidence suggests it primarily acts by removing the more loosely associated and catalytically essential Mg²⁺ and Mn²⁺ ions first.[4]

Caption: Workflow for the In Vitro Transcription (IVT) Inhibition Assay.

Methodology:

-

Template Preparation: Linearize a plasmid containing a T7 promoter upstream of a gene of interest (e.g., 500 bp coding sequence) using a restriction enzyme that cuts downstream of the sequence. Purify the linearized DNA.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. It is soluble in water up to 100 mg/ml. 3. Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

-

4 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

-

2 µL of 10 mM ATP/GTP/CTP mix

-

1 µL of 1 mM UTP

-

1 µL of [α-³²P] UTP (10 µCi)

-

500 ng of linearized DNA template

-

1 µL of RNase Inhibitor

-

-

Inhibitor Addition: Aliquot the master mix into separate tubes. Add the this compound stock solution to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Adjust the final volume with nuclease-free water.

-

Initiation: Add 1 µL of T7 RNA Polymerase to each tube to initiate the reaction. Mix gently.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Termination: Stop the reactions by adding an equal volume (20 µL) of RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, Xylene Cyanol, Bromophenol Blue).

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Resolve the RNA products on a denaturing (8 M Urea) polyacrylamide gel.

-

Detection: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensities to determine the percentage of inhibition at each concentration and calculate the IC₅₀.

Protocol 2: Cell-Based Luciferase Reporter Assay

Objective: To assess the impact of this compound on endogenous transcriptional activity in a live-cell context.

Trustworthiness Through Self-Validation: A critical component of this protocol is running a parallel cytotoxicity assay. This is a self-validating step to ensure that any observed decrease in reporter gene expression is a result of transcription inhibition, not merely an artifact of compound-induced cell death. [5]A reduction in luciferase signal without a corresponding drop in cell viability points specifically to transcriptional inhibition.

Methodology:

-

Cell Culture and Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with a reporter plasmid containing a constitutively active promoter (e.g., SV40 or CMV) driving the expression of Firefly luciferase. Co-transfect with a control plasmid expressing Renilla luciferase under a different promoter to normalize for transfection efficiency.

-

Compound Treatment: 24 hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., water or DMSO).

-

Parallel Cytotoxicity Assay: In a separate, identically treated plate, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to assess the toxicity of the compound at the tested concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours). The duration should be sufficient to allow for mRNA and protein turnover.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Express the normalized data as a percentage of the vehicle-treated control.

-

Plot the percentage of activity against the log of the inhibitor concentration to determine the IC₅₀.

-

Compare these results with the data from the cytotoxicity assay.

-

Part 4: Quantitative Data and Interpretation

Summarizing quantitative data is crucial for comparing results and understanding the compound's potency. The IC₅₀ (half-maximal inhibitory concentration) is the most common metric.

| Parameter | Cell Line / System | Value | Reference |

| Cytotoxicity (IC₅₀) | A549 (Human Lung Carcinoma) | 26 µM (24h) | [6] |

| Cytotoxicity (IC₅₀) | A549 (Human Lung Carcinoma) | 5 µM (48h) | [6] |

| Cytotoxicity (IC₅₀) | A549 (Human Lung Carcinoma) | 7.2 µM (72h) | [6] |

| Cytotoxicity (IC₅₀) | MRC-5 (Human Lung Fibroblast) | 6.27 µM | [7] |

| Antibacterial (MIC) | Neisseria gonorrhoeae | 27.56 - 55.11 µM | [7] |

Note: The IC₅₀ for direct transcription inhibition in a purified system may differ significantly from cytotoxicity values, as cellular uptake, metabolism, and effects on other pathways contribute to overall cell viability.

Conclusion

This compound serves as a robust and reliable tool for the acute inhibition of global transcription in molecular biology research. Its mechanism, rooted in the chelation of essential divalent cations required by RNA polymerases, is well-understood and provides a direct method for studying transcription-dependent cellular processes. While it functions as a broad-spectrum inhibitor, the 8-hydroxyquinoline scaffold is a fertile ground for the development of next-generation probes and therapeutics with high target specificity. The protocols and data presented in this guide provide a solid foundation for researchers to confidently apply this compound and interpret their findings with scientific rigor.

References

- MedChemExpress. 8-Hydroxyquinoline hemisulfate (this compound) | Chelating Agent. [URL: https://www.medchemexpress.

- Debebe, Z., et al. Iron Chelators of the Di-2-pyridylketone Thiosemicarbazone and 2-Benzoylpyridine Thiosemicarbazone Series Inhibit HIV-1 Transcription: Identification of Novel Cellular Targets—Iron, Cyclin-Dependent Kinase (CDK) 2, and CDK9. Molecular Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102557/]

- ResearchGate. 8-Hydroxyquinoline Derivatives Suppress GLI1-Mediated Transcription Through Multiple Mechanisms | Request PDF. [URL: https://www.researchgate.net/publication/367803608_8-Hydroxyquinoline_Derivatives_Suppress_GLI1-Mediated_Transcription_Through_Multiple_Mechanisms]

- Wen, X., et al. 8-Hydroxyquinoline derivatives suppress GLI1-mediated transcription through multiple mechanisms. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36724660/]

- Pharmaffiliates. CAS No : 207386-91-2 | Product Name : 8-Hydroxyquinoline Hemisulfate Salt Hemihydrate. [URL: https://www.pharmaffiliates.

- Genome Context. 8-Hydroxyquinoline (hemisulfate). [URL: https://genomecontext.com/#!

- Al-Masoudi, N. A. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Clinical Research. [URL: https://typeset.

- Rohde, W., et al. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus. Antimicrobial Agents and Chemotherapy. [URL: https://pubmed.ncbi.nlm.nih.gov/193074/]

- Bylov, I., et al. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6770]

- Santa Cruz Biotechnology. 8-Hydroxyquinoline hemisulfate salt hemihydrate. [URL: https://www.scbt.

- Al-Ostoot, F. H., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125712/]

- Gothandam, K. M., et al. 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways. World Journal of Microbiology and Biotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/35953716/]

- Sartorelli, A. C., et al. Effect of chelating agents upon the synthesis of nucleic acids and protein: inhibition of DNA synthesis by 1-formylisoquinoline thiosemicarbazone. Biochemical and Biophysical Research Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/4394862/]

- Fraser, R. S., & Creanor, J. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin. Biochemical Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1165608/]

- Santa Cruz Biotechnology. This compound salt. [URL: https://www.scbt.

- ResearchGate. Examples of chemotherapeutic agents that inhibit transcription. [URL: https://www.researchgate.

- TargetMol. 8-Hydroxyquinoline hemisulfate | Antibiotic. [URL: https://www.targetmol.

- Chan, H. L., et al. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Evidence-Based Complementary and Alternative Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3540949/]

- Yang, X., & Ma, C. In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5092039/]

- Sigma-Aldrich. Chelating & Reducing Agents for Research. [URL: https://www.sigmaaldrich.

- Metal Ion and Chelating Agent Influenced Inhibition on Forensic-Based Polymerase Chain Reactions measured using the new QIAGEN. Arcadia University. [URL: https://scholarworks.arcadia.edu/cgi/viewcontent.cgi?article=1001&context=forensic_science_capstone]

- MedChemExpress. 8-Hydroxyquinoline (8-Quinolinol) | Fungicide. [URL: https://www.medchemexpress.com/8-hydroxyquinoline.html]

- Suwanjang, W., et al. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Drug and Chemical Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5538139/]

- Ribeiro, C. I. M., et al. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Dalton Transactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt00570c]

- JoVE. In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. [URL: https://www.youtube.

- National Toxicology Program. TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1Mice (Feed Studies). [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr276.pdf]

- Sigma-Aldrich. 8-Hydroxyquinoline 98 207386-91-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/108073]

- King, O. N., et al. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS One. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988849/]

- Patwardhan, C., & Henikoff, S. Functional assays for transcription mechanisms in high-throughput. Current Opinion in Genetics & Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8217316/]

- Thermo Fisher Scientific. Overview of In Vitro Transcription. [URL: https://www.thermofisher.com/us/en/home/references/ambion-tech-support/ivt-support/overview-of-in-vitro-transcription.html]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxyquinoline (hemisulfate) | Genome Context [genomecontext.com]

- 4. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic lomofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Metal ion chelation properties of 8-hydroxyquinoline derivatives

An In-Depth Technical Guide to the Metal Ion Chelation Properties of 8-Hydroxyquinoline Derivatives

Authored by a Senior Application Scientist

Preamble: The Unique Standing of 8-Hydroxyquinoline in Coordination Chemistry

8-Hydroxyquinoline (8HQ) represents a foundational scaffold in the field of medicinal and analytical chemistry, primarily due to its exceptional and versatile metal ion chelation capabilities.[1] This bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol ring, is more than a simple building block; it is a "privileged structure." The strategic placement of the hydroxyl group at the C-8 position, adjacent to the heterocyclic nitrogen atom, creates a perfect pincer-like configuration for binding metal ions.[2][3] Unlike its other six monohydroxyquinoline isomers, only 8HQ can form stable, five-membered chelate rings with divalent and trivalent metal ions, a structural feature that underpins its diverse biological and analytical applications.[4][5]

This guide provides an in-depth exploration of the chelation properties of 8HQ and its derivatives. We will dissect the fundamental mechanism of coordination, explore the structure-activity relationships that govern selectivity and affinity, and detail its application in tackling complex diseases like neurodegenerative disorders and cancer. Furthermore, this document serves as a practical resource, offering validated experimental protocols for the synthesis, characterization, and evaluation of these potent chelating agents.

The Core Mechanism: Understanding Bidentate Chelation

The chelating power of 8-hydroxyquinoline is rooted in its ability to act as a monoprotic bidentate ligand.[2][3] The process involves two key coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the adjacent hydroxyl group. Upon interaction with a metal ion, the proton of the hydroxyl group is displaced, and the metal ion simultaneously forms coordinate bonds with both the anionic oxygen and the neutral nitrogen atom.

This coordination results in the formation of a highly stable five-membered ring, a thermodynamically favorable conformation. The stability of these metal complexes is a primary reason for the widespread utility of the 8HQ scaffold. These derivatives can form stable complexes with a wide array of metal ions, including biologically significant cations such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺.[2][6]

Caption: Fundamental chelation mechanism of 8-hydroxyquinoline with a metal ion (Mⁿ⁺).

Structure-Activity Relationships (SAR): Tailoring Affinity and Selectivity

The versatility of the 8HQ scaffold lies in the ability to modify its core structure to fine-tune its properties. Substitutions at various positions on the quinoline ring can dramatically alter a derivative's lipophilicity, electron density, steric profile, and ultimately, its metal-binding affinity and selectivity.

-

Halogenation (Positions 5 and 7): Introducing halogens like chlorine or iodine, as seen in Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), significantly increases the molecule's lipophilicity.[7] This is a critical modification for therapeutic applications targeting the central nervous system, as it enhances the ability to cross the blood-brain barrier.[6]

-

Electron-Withdrawing/Donating Groups: The electronic properties of substituents influence the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby modulating the stability of the resulting metal complex. For instance, the potent anticancer activity of nitroxoline (8-hydroxy-5-nitroquinoline) is partly attributed to its nitro moiety, which acts as a nitrogen radical source, initiating redox reactions that are enhanced by the presence of copper ions.[4]

-

Steric Hindrance (Position 2): Introducing bulky substituents at the 2-position can create steric hindrance that favors the binding of certain metal ions over others based on their preferred coordination geometry. This is a key strategy for designing ion-selective sensors.

| Derivative | Key Substituents | Primary Metal Targets | Key Property / Application |

| 8-Hydroxyquinoline | None | Broad range (Fe, Cu, Zn, Al) | Parent compound, analytical reagent |

| Clioquinol (CQ) | 5-Chloro, 7-Iodo | Cu²⁺, Zn²⁺ | High lipophilicity, neuroprotective agent, ionophore[6][7] |

| Nitroxoline | 5-Nitro | Cu²⁺ | Enhanced anticancer activity via ROS generation[4] |

| M30 | 5-((methyl(prop-2-ynyl)amino)methyl) | Fe³⁺ | Dual function: iron chelation and MAO inhibition[7] |

Therapeutic Applications Driven by Chelation

The ability of 8HQ derivatives to modulate metal ion homeostasis is the cornerstone of their therapeutic potential. Metal imbalance is a known contributing factor to the pathology of numerous diseases.[4][5][8]

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The pathogenesis of Alzheimer's disease is linked to the dyshomeostasis of biometals like copper, zinc, and iron, which are known to accumulate in the amyloid-beta (Aβ) plaques characteristic of the disease.[9] 8HQ derivatives represent a promising therapeutic strategy by targeting this metal-Aβ interaction.[6]

Causality of Action:

-

Blood-Brain Barrier Penetration: Lipophilic derivatives like Clioquinol can cross the blood-brain barrier to reach the target site.[6][7]

-

Metal Chelation & Plaque Dissolution: Once in the brain, they chelate the excess metal ions bound to the Aβ plaques. This sequestration of metals disrupts the plaque structure, promoting its dissolution.

-

Ionophore Activity: Beyond simple chelation, compounds like Clioquinol can act as ionophores.[4][7] They are capable of binding metals, transporting them across cell membranes, and releasing them into cells. This action helps redistribute essential metals to metal-depleted cells, potentially activating neuroprotective cellular pathways.[7]

Caption: Mechanism of 8HQ derivatives in Alzheimer's disease therapy.

Anticancer Activity

The anticancer mechanisms of 8HQ derivatives are multifaceted and often depend on the specific metal ion involved.[5]

-

Iron Deprivation: Cancer cells have a high demand for iron to support rapid proliferation and DNA synthesis.[7] Certain 8HQ derivatives can chelate intracellular iron, effectively starving the cancer cells and inducing a cytostatic effect.[4]

-

Copper-Dependent ROS Generation: In contrast to iron chelation, some 8HQ derivatives exert their cytotoxic effect by forming complexes with copper. These 8HQ-Cu complexes can catalyze the generation of reactive oxygen species (ROS) within the cell.[4] The resulting oxidative stress leads to DNA damage, protein oxidation, and ultimately, apoptotic cell death. This effect is often selective for cancer cells, which may have higher basal levels of copper.

-

Proteasome Inhibition: The ionophore activity of derivatives like Clioquinol is also relevant in cancer therapy. By transporting zinc and copper into cancer cells, they can disrupt the function of the proteasome, a cellular machine responsible for degrading unwanted proteins.[4][7] Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins, triggering cell death.

Experimental Protocols: A Practical Guide

A core tenet of scientific integrity is the ability to reproduce and validate findings. The following protocols provide a self-validating framework for the synthesis and evaluation of novel 8HQ derivatives.

Synthesis: Modified Friedländer Annulation

This protocol describes a general method for synthesizing substituted 8-hydroxyquinolines. The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl.[1]

Objective: To synthesize a 2-substituted-8-hydroxyquinoline derivative.

Materials:

-

2-Amino-3-hydroxybenzaldehyde

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Add a solution of KOH (2 equivalents) in ethanol dropwise to the flask while stirring at room temperature. The causality here is that the base catalyzes the initial aldol condensation and subsequent cyclization.

-

Addition of Carbonyl: Add ethyl acetoacetate (1.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, neutralize the mixture with 1N HCl until it reaches pH ~7.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). The use of a separatory funnel is critical for clean phase separation.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 8-hydroxyquinoline derivative.

Evaluation of Chelation: UV-Vis Spectrophotometry (Job's Plot)

Job's plot, or the method of continuous variation, is a robust technique to determine the stoichiometry of a metal-ligand complex.

Objective: To determine the binding stoichiometry between an 8HQ derivative and a metal ion (e.g., Cu²⁺).

Materials:

-

Synthesized 8HQ derivative

-

Copper(II) sulfate pentahydrate

-

Methanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

Step-by-Step Protocol:

-

Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the 8HQ derivative and CuSO₄ in methanol. Methanol is chosen as the solvent to ensure solubility of both the ligand and the metal salt.

-

Preparation of Mixtures: Prepare a series of solutions where the total molar concentration of [8HQ] + [Cu²⁺] is constant, but the mole fraction of the ligand (X_ligand) varies from 0 to 1. For a total volume of 3 mL, mix X mL of the ligand stock with (3-X) mL of the metal stock, where X ranges from 0 to 3 in increments of 0.3 mL.

-

Spectrophotometric Measurement: For each solution, record the UV-Vis spectrum after allowing the mixture to equilibrate for 10 minutes. Identify the wavelength of maximum absorbance (λ_max) for the complex (this is usually a new peak or a significantly shifted peak compared to the free ligand).

-

Data Plotting: Plot the absorbance at λ_max against the mole fraction of the ligand (X_ligand = [Ligand] / ([Ligand] + [Metal])).

-

Stoichiometry Determination: The plot will show a maximum (or minimum) at a specific mole fraction. A maximum at X_ligand = 0.5 indicates a 1:1 stoichiometry. A maximum at X_ligand = 0.67 indicates a 1:2 (Metal:Ligand) stoichiometry. This graphical method provides a direct and trustworthy visualization of the binding ratio.

Sources

- 1. rroij.com [rroij.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. dovepress.com [dovepress.com]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Spectroscopic Analysis of 8-Quinolinol Hemisulfate and its Metal Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinol (8-HQ), a heterocyclic organic compound, is a powerful monoprotic bidentate chelating agent renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] Its hemisulfate salt is frequently used due to its stability and solubility.[3] The resulting metal complexes have garnered significant interest across diverse scientific fields, including medicine, where they exhibit antiseptic, antibacterial, and anticancer properties, and materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[4][5][6] A thorough understanding of the coordination chemistry—specifically the structure and bonding between the 8-HQ ligand and the central metal ion—is paramount for the rational design and application of these complexes. This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize 8-Quinolinol hemisulfate and its metal complexes, offering both theoretical grounding and practical, field-proven insights for comprehensive analysis.

The Ligand: 8-Quinolinol and its Chelation Mechanism

8-Quinolinol, also known as oxine, consists of a quinoline ring system with a hydroxyl group at the C-8 position.[7] The hemisulfate salt consists of two 8-Quinolinol molecules associated with one molecule of sulfuric acid.[8] This structure provides two donor atoms for coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.[2]

Upon deprotonation of the hydroxyl group, 8-HQ acts as a bidentate ligand, binding to a metal ion to form a stable five-membered chelate ring.[7] This chelation is the foundation of its utility as both an analytical reagent and a pharmacologically active molecule.[4][9] The formation of these metal complexes dramatically alters the electronic and structural properties of the 8-HQ molecule, changes that are readily detectable by various spectroscopic methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 3. 8-HYDROXYQUINOLINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. ams.usda.gov [ams.usda.gov]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. 8-Hydroxyquinoline sulphate [himedialabs.com]

- 9. acs.org [acs.org]

Understanding the structure-activity relationship of 8-hydroxyquinolines

An In-Depth Technical Guide to the Structure-Activity Relationship of 8-Hydroxyquinolines for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, represents a "privileged structure" in medicinal chemistry. First synthesized in the late 19th century, its journey from a simple organic molecule to a versatile scaffold in drug discovery is a testament to its unique chemical properties and profound biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 8-hydroxyquinolines, offering insights into their mechanism of action, the impact of structural modifications on their biological effects, and the experimental methodologies employed in their study. The core of 8-HQ's multifaceted therapeutic potential lies in its ability to act as a potent chelating agent for a variety of metal ions, a property that underpins its diverse biological functions.[1][2]

The Cornerstone of Activity: Metal Ion Chelation

The vast majority of 8-hydroxyquinoline's biological effects can be attributed to its structure as a monoprotic bidentate chelating agent.[3] The spatial arrangement of the hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring allows 8-HQ to form stable five-membered ring complexes with a wide range of divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1][4] This chelation is the primary mechanism driving its biological activities, which can be broadly categorized into two main consequences:

-

Deprivation of Essential Metals: By binding to essential metal ions, 8-HQ can create a state of localized metal deficiency for pathogenic microorganisms or cancer cells, inhibiting the function of metalloenzymes that are critical for their growth and replication.[1]

-

Formation of Toxic Metal Complexes: The formed 8-HQ-metal complexes can themselves be the active cytotoxic agents. These complexes can have altered lipophilicity, allowing them to penetrate cell membranes more effectively and induce cellular damage through mechanisms like the generation of reactive oxygen species (ROS).[1]

Caption: Chelation of a divalent metal ion (M²⁺) by two 8-HQ molecules.

Structure-Activity Relationship Across Different Biological Activities

The biological activity of 8-hydroxyquinoline derivatives can be finely tuned by introducing various substituents at different positions of the quinoline ring. The following sections delve into the SAR for key therapeutic areas.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[3][5] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[1]

-

Position of the Hydroxyl Group: The hydroxyl group at the C-8 position is critical for antimicrobial activity. Studies have shown that other isomers, such as 2-hydroxyquinoline and 4-hydroxyquinoline, exhibit no significant growth inhibition against various intestinal bacteria.[2]

-

Halogenation (Positions 5 and 7): The introduction of halogen atoms, particularly chlorine, at the C-5 and C-7 positions generally enhances antimicrobial potency. For instance, cloxyquin (5-chloro-8-hydroxyquinoline) and 5,7-dichloro-8-hydroxyquinoline have demonstrated superior antibacterial activity compared to the parent 8-HQ.[6] The increased lipophilicity of these halogenated derivatives is believed to facilitate their passage through the microbial cell membrane.

-

Other Substituents: The introduction of a nitro group at C-5 (nitroxoline) also leads to potent antimicrobial agents.[7] Hybrid molecules, such as those combining 8-hydroxyquinoline with ciprofloxacin, have been synthesized and show promising antibacterial activity.[3]

| Compound | Substituent(s) | Target Organism(s) | MIC (μM) |

| 8-Hydroxyquinoline | None | Staphylococcus aureus | ≤6.90–110.20 |